3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Overview
Description
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the imidazole ring and a propan-1-amine side chain. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a wide range of therapeutic activities , suggesting they interact with multiple targets.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives , it can be inferred that multiple biochemical pathways might be influenced.
Pharmacokinetics
The polar nature of the imidazole ring in similar compounds is known to improve pharmacokinetic parameters .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The specific aldehyde used in this case would be 5-methylimidazole.
Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through a nucleophilic substitution reaction. This involves reacting 5-methylimidazole with 3-chloropropan-1-amine under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring or the propan-1-amine side chain.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the propan-1-amine side chain.
Scientific Research Applications
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the methyl group at the 5-position.
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine: Similar structure but with the methyl group at the 2-position instead of the 5-position.
Uniqueness
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is unique due to the specific positioning of the methyl group and the propan-1-amine side chain. This unique structure can result in different chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSSCDSLGMNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535021 | |
Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732205-71-9 | |
Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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